molecular formula C11H8N2O3 B13183312 5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid

5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid

Cat. No.: B13183312
M. Wt: 216.19 g/mol
InChI Key: URDIUAFIYDGJHO-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and other signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
  • 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Uniqueness

5-(2-Hydroxyphenyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its antioxidant activity, while the carboxylic acid group contributes to its solubility and reactivity in various chemical reactions .

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

5-(2-hydroxyphenyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-9-4-2-1-3-8(9)7-5-12-10(11(15)16)13-6-7/h1-6,14H,(H,15,16)

InChI Key

URDIUAFIYDGJHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)C(=O)O)O

Origin of Product

United States

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